Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Description
Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate (CAS: 251310-37-9) is a pyrrolidine-derived compound featuring a chloro substituent at position 4, a 3,4-dimethoxyphenylsulfonyl group at position 1, and a methyl ester at position 2. Its reactivity is modulated by the electron-withdrawing sulfonyl moiety and the chloro substituent, which may enhance stability and influence nucleophilic substitution pathways .
Properties
IUPAC Name |
methyl 4-chloro-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6S/c1-20-12-5-4-10(7-13(12)21-2)23(18,19)16-8-9(15)6-11(16)14(17)22-3/h4-5,7,9,11H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNEMOHBZLHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Methoxy-Substituted Phenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy-substituted phenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differentiation
Key analogs of 251310-37-9 include:
| Compound ID | Substituent (Position 4) | Aryl Group |
|---|---|---|
| 251310-35-7 | Hydroxy | 3,4-Dimethoxyphenylsulfonyl |
| 251310-37-9 (Target) | Chloro | 3,4-Dimethoxyphenylsulfonyl |
| 251310-42-6 | Chloro | 3-Chloro-5-(trifluoromethyl)-2-pyridinyl |
Chemical and Reactivity Comparisons
251310-35-7 (Hydroxy Analog)
- This may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions.
- Reactivity : The hydroxy group is a poor leaving group, limiting participation in nucleophilic substitutions. This contrasts with the chloro group in 251310-37-9, which facilitates such reactions .
251310-42-6 (Pyridinyl Analog)
- Aryl Group Variation : Replacement of the sulfonyl group with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group introduces aromaticity and trifluoromethyl-induced lipophilicity.
- Electronic Effects : The pyridinyl group’s electron-deficient nature may enhance π-π stacking interactions in biological systems, while the trifluoromethyl group improves membrane permeability and metabolic resistance compared to the sulfonyl group in 251310-37-9 .
Biological Activity
Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (S)-1-(N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycyl)pyrrolidine-2-carboxamide
- Molecular Formula : C28H27Cl2N3O7S
- Molecular Weight : 620.5 g/mol
- CAS Number : 271246-51-6
This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. It has been identified as a selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which plays a critical role in the modulation of cyclic adenosine monophosphate (cAMP) levels within cells.
Key Mechanisms:
- Inhibition of PDE4 : By inhibiting PDE4, the compound increases cAMP levels, which can lead to enhanced signaling in pathways associated with inflammation and neuroprotection .
- Anti-inflammatory Effects : The modulation of cAMP levels contributes to the reduction of inflammatory responses, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Neuropsychological Disorders : The compound's ability to enhance cAMP signaling suggests potential use in treating depression and anxiety disorders .
- Respiratory Diseases : Its anti-inflammatory properties could be beneficial in managing asthma and COPD by reducing airway hyperreactivity .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | Treatment of depression and anxiety |
| Anti-inflammatory | Reduces inflammatory responses | Management of asthma and COPD |
| Neuroprotection | Modulates neuronal signaling | Potential use in neurodegenerative diseases |
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Study on Antidepressant Effects :
- Research on Inflammatory Response :
Q & A
Q. Key Variables :
- Solvent Polarity : Polar aprotic solvents (DMF) enhance sulfonylation yields compared to DCM .
- Temperature : High-temperature amination (>150°C) risks ring deactivation, reducing yields .
- Catalysts : Copper catalysts improve regioselectivity in halogenation steps .
Q. Case Study :
- Replacement of 4-Cl with Br in analogs reduced IC₅₀ by 40% in enzyme inhibition assays .
- Removing methoxy groups decreased logP by 0.5, altering blood-brain barrier permeability .
Basic: What are the recommended protocols for handling and storing this compound?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers due to hygroscopicity and sensitivity to UV .
- Stability :
Advanced: How can computational modeling guide the optimization of this compound for target binding?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., sulfonyl group H-bonding with Ser/Thr kinases) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with activity. For example, higher σ values for Cl vs. F improve inhibition constants (Ki) .
- MD Simulations : Assess conformational flexibility of the pyrrolidine ring in binding pockets (e.g., RMSD <2 Å over 100 ns) .
Basic: What methodologies resolve contradictions in reported synthetic yields or biological data?
Answer:
- Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Biological Variability :
Example : Conflicting IC₅₀ values (5–20 µM) for similar compounds were resolved by standardizing ATP concentrations in kinase assays .
Advanced: What strategies enable enantioselective large-scale synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
